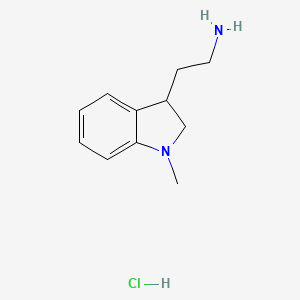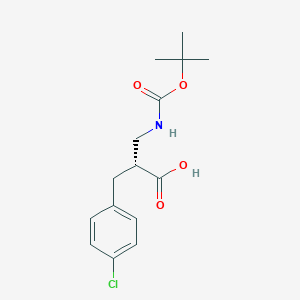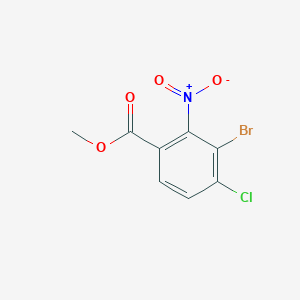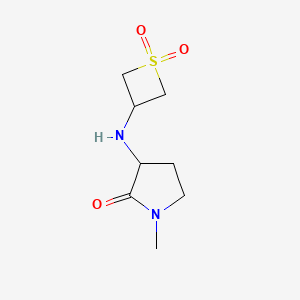
2-(1-Methylindolin-3-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylindolin-3-yl)ethanamine hydrochloride is an indole-based compound widely used in scientific research. It is known for its versatile applications in biochemistry, pharmacology, and other scientific disciplines. This compound is a white, crystalline solid with a melting point of 145-148°C.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-3-yl)ethanamine hydrochloride typically involves the reaction of 1-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylindolin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogenated compounds, NaOH, K2CO3, solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various indole derivatives, which can be further utilized in different scientific applications .
Wissenschaftliche Forschungsanwendungen
2-(1-Methylindolin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Neurochemistry and Neurotoxicity Studies: It is used to study the neurochemical and neurotoxic effects of indole derivatives, particularly their impact on serotonin levels.
Cancer Therapy: Research on indoleamine-2,3-dioxygenase (IDO) inhibitors, such as 1-methyltryptophan, explores their potential to enhance cancer immunotherapy.
Environmental Toxicology: The compound is studied for its environmental persistence and toxicology, contributing to our understanding of its ecological impact.
Synthesis and Classification: Advances in the synthesis of indoles help in the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Methylindolin-3-yl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. It primarily affects serotonin receptors and pathways, influencing neurotransmitter levels and signaling. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
- 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Uniqueness
2-(1-Methylindolin-3-yl)ethanamine hydrochloride stands out due to its specific indole structure, which imparts unique pharmacological properties. Its ability to interact with serotonin receptors makes it particularly valuable in neurochemical and neuropharmacological research.
Eigenschaften
Molekularformel |
C11H17ClN2 |
|---|---|
Molekulargewicht |
212.72 g/mol |
IUPAC-Name |
2-(1-methyl-2,3-dihydroindol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,9H,6-8,12H2,1H3;1H |
InChI-Schlüssel |
YBNZYHXRGKXDTL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C2=CC=CC=C21)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)








![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
